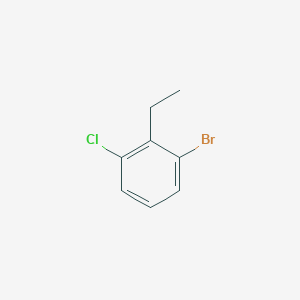

1-Bromo-3-chloro-2-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-chloro-2-ethylbenzene is an organobromine compound . It has a molecular weight of 219.51 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another compound, 1-Bromo-3-chlorobenzene, can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .Molecular Structure Analysis

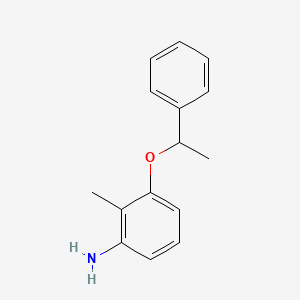

The molecular structure of this compound can be represented by the linear formula C8H8BrCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of similar compounds suggest that this compound may undergo nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Applications De Recherche Scientifique

Anisotropic Displacement Parameters

The compound 1-Bromo-3-chloro-2-ethylbenzene has been involved in the study of anisotropic displacement parameters, particularly for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene. Research conducted by Mroz et al. (2020) utilized first principles and X-ray diffraction experiments to calculate these parameters, highlighting the challenges encountered during the experimental phase for the bromo compound, which proved more challenging than theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

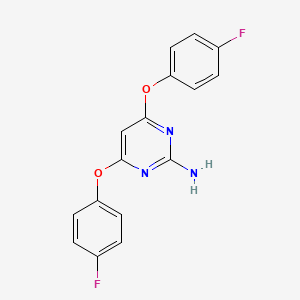

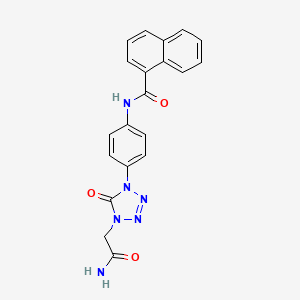

Synthesis of Triazines

Another application involves the solvent-free synthesis of triazines. Ghorbani‐Vaghei et al. (2015) used N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions. This research demonstrates the efficiency of using N-halosulfonamides in the synthesis of complex organic compounds (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

Molecular Scaffold Synthesis

The compound also plays a role in the synthesis of molecular scaffolds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, using intermediates like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene. Wallace et al. (2005) detailed a practical synthetic procedure for preparing such scaffolds, which are utilized in various molecular receptors, indicating the broad applications of these chemical processes in creating versatile molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Mécanisme D'action

Safety and Hazards

While specific safety data for 1-Bromo-3-chloro-2-ethylbenzene is not available, similar compounds are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQXANFHLBLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2588431.png)

![4-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ben zenesulfonamide](/img/structure/B2588433.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)